N-(3-(4-(dimethylamino)phenyl)propyl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(4-(dimethylamino)phenyl)propyl)-4-methoxybenzamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a propyl chain and a methoxybenzamide moiety
Mechanism of Action
Mode of Action
It is known that the compound is highly reactive and can undergo radical polymerization and cross-linking reactions . The presence of a dimethylamino group provides pH responsiveness and hydrophilicity to the resulting polymers .
Pharmacokinetics
The compound’s water solubility suggests that it may have good bioavailability .
Result of Action
Its ability to undergo radical polymerization and cross-linking reactions suggests that it may have significant effects on cellular structures and functions .
Action Environment
The action of N-(3-(4-(dimethylamino)phenyl)propyl)-4-methoxybenzamide can be influenced by various environmental factors. For instance, the compound’s reactivity and polymerization behavior can be affected by the pH of the environment . Additionally, the compound’s stability and efficacy may be influenced by factors such as temperature and the presence of other chemical substances.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-(dimethylamino)phenyl)propyl)-4-methoxybenzamide can be achieved through a multi-step process. One common method involves the amidation reaction between 4-methoxybenzoic acid and 3-(4-(dimethylamino)phenyl)propylamine. This reaction is typically catalyzed by agents such as lead acetate, which has been shown to increase the reaction rate even for esters with high steric factors . The reaction is carried out under mild conditions, often in the presence of a solvent like toluene or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of less toxic and cheaper reactants, such as esters instead of carboxylic acid chlorides, is preferred to enhance the process’s safety and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
N-(3-(4-(dimethylamino)phenyl)propyl)-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
N-(3-(4-(dimethylamino)phenyl)propyl)-4-methoxybenzamide has several applications in scientific research:
Biology: Investigated for its potential as a sodium channel blocker and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Comparison with Similar Compounds
Similar Compounds
N-(3-(dimethylamino)propyl)acetamide: Used as a sodium channel blocker and in the synthesis of polyurethane foams.
(E)-3-(4-(dimethylamino)phenyl)-1-(naphthalen-1-yl)prop-2-en-1-one: Known for its photophysical properties and applications in optoelectronics.
(E)-3-(4-(dimethylamino)phenyl)acryloylphenylquinolone-2-carboxamide: Exhibits nonlinear optical properties and is used in photonics.
Uniqueness
N-(3-(4-(dimethylamino)phenyl)propyl)-4-methoxybenzamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both dimethylamino and methoxybenzamide groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various research fields.
Properties
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]propyl]-4-methoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-21(2)17-10-6-15(7-11-17)5-4-14-20-19(22)16-8-12-18(23-3)13-9-16/h6-13H,4-5,14H2,1-3H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVJVUWFSVCVGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNC(=O)C2=CC=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.